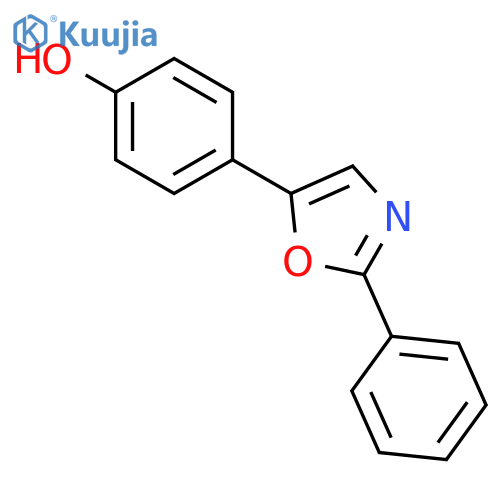

Cas no 103656-71-9 (4-(2-phenyl-1,3-oxazol-5-yl)phenol)

4-(2-phenyl-1,3-oxazol-5-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 4-(2-phenyl-1,3-oxazol-5-yl)phenol

- 103656-71-9

- HS-5983

- DTXSID60542658

- 4-(2-PHENYLOXAZOL-5-YL)PHENOL

-

- インチ: InChI=1S/C15H11NO2/c17-13-8-6-11(7-9-13)14-10-16-15(18-14)12-4-2-1-3-5-12/h1-10,17H

- InChIKey: QZQUIKWDGDUNEK-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)O

計算された属性

- せいみつぶんしりょう: 237.07903

- どういたいしつりょう: 237.078978594g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.3Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

- PSA: 46.26

4-(2-phenyl-1,3-oxazol-5-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM484658-1g |

4-(2-Phenyloxazol-5-yl)phenol |

103656-71-9 | 97% | 1g |

$*** | 2023-04-03 |

4-(2-phenyl-1,3-oxazol-5-yl)phenol 関連文献

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

4-(2-phenyl-1,3-oxazol-5-yl)phenolに関する追加情報

4-(2-Phenyl-1,3-Oxazol-5-Yl)Phenol: A Comprehensive Overview

The compound with CAS No. 103656-71-9, commonly referred to as 4-(2-phenyl-1,3-oxazol-5-yl)phenol, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and structural versatility. The molecule consists of a phenolic group attached to an oxazole ring system, which introduces unique electronic and steric properties that make it a valuable compound for various applications.

Recent studies have highlighted the potential of 4-(2-phenyl-1,3-oxazol-5-yl)phenol in the development of novel pharmaceutical agents. Researchers have explored its antioxidant properties, which are attributed to the presence of the phenolic group and the conjugated oxazole ring. These findings suggest that the compound could serve as a promising candidate for combating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions.

In addition to its antioxidant activity, 4-(2-phenyl-1,3-oxazol-5-y l)phenol has also been investigated for its anti-inflammatory effects. Experimental data indicate that the compound inhibits key inflammatory pathways, making it a potential lead molecule for anti-inflammatory drug development. Furthermore, its ability to modulate cellular signaling pathways has opened new avenues for exploring its role in cancer therapy.

The synthesis of 4-(2-ph enyl -1 ,3 -ox azo l -5 -y l )ph en ol involves a multi-step process that typically includes nucleophilic substitution and cyclization reactions. Recent advancements in synthetic methodologies have enabled chemists to optimize the synthesis of this compound, improving both yield and purity. These improvements are crucial for scaling up production to meet the demands of preclinical and clinical studies.

From a structural perspective, the molecule's oxazole ring plays a pivotal role in determining its physicochemical properties. The conjugation between the aromatic rings enhances stability and contributes to its unique reactivity patterns. Moreover, the phenolic group imparts hydrophilic characteristics, which are essential for its bioavailability and interaction with biological systems.

Emerging research has also delved into the photophysical properties of 4-(2-ph en yl -1 ,3 -ox azo l -5 -y l )ph en ol, revealing its potential applications in optoelectronic materials. The compound exhibits strong fluorescence under certain conditions, making it a candidate for use in sensors and imaging agents.

In conclusion, 4-(2-ph en yl -1 ,3 -ox azo l -5 -y l )ph en ol (CAS No. 103656719) is a versatile compound with a wide range of potential applications in medicine, materials science, and beyond. Its unique chemical structure and diverse biological activities continue to attract researchers worldwide, driving innovation in both academic and industrial settings.

103656-71-9 (4-(2-phenyl-1,3-oxazol-5-yl)phenol) 関連製品

- 2083-09-2(2,5-Bis(4-biphenylyl)oxazole)

- 92-71-7(2,5-Diphenyloxazole)

- 1806-34-4(1,4-Bis(5-phenyl-2-oxazolyl)benzene)

- 2229519-64-4(2,2-dimethyl-1-(2-methyl-1,3-thiazol-4-yl)cyclopropane-1-carboxylic acid)

- 2138361-74-5(1-(2-ethylbutyl)-5-(1-methyl-1H-pyrazol-5-yl)-1H-1,2,3-triazol-4-amine)

- 1804412-57-4(2-Methoxybenzo[d]oxazole-6-sulfonyl chloride)

- 205533-81-9(Fenfangjine G)

- 1797570-71-8(N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]quinoline-8-sulfonamide)

- 1256355-52-8((2,6-dibromo-3-pyridyl)boronic acid)

- 1373500-30-1(1-ethynyl-2-fluoro-4-methoxybenzene)